Ethyl 1-({2-[4-(tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-piperidinecarboxylate Ethyl 1-({2-[4-(tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-piperidinecarboxylate
Brand Name: Vulcanchem
CAS No.: 439097-03-7
VCID: VC6315540
InChI: InChI=1S/C22H30N2O3S/c1-5-26-20(25)16-10-12-24(13-11-16)15-19-14-23-21(28-19)27-18-8-6-17(7-9-18)22(2,3)4/h6-9,14,16H,5,10-13,15H2,1-4H3
SMILES: CCOC(=O)C1CCN(CC1)CC2=CN=C(S2)OC3=CC=C(C=C3)C(C)(C)C
Molecular Formula: C22H30N2O3S
Molecular Weight: 402.55

Ethyl 1-({2-[4-(tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-piperidinecarboxylate

CAS No.: 439097-03-7

Cat. No.: VC6315540

Molecular Formula: C22H30N2O3S

Molecular Weight: 402.55

* For research use only. Not for human or veterinary use.

Ethyl 1-({2-[4-(tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-piperidinecarboxylate - 439097-03-7

Specification

CAS No. 439097-03-7
Molecular Formula C22H30N2O3S
Molecular Weight 402.55
IUPAC Name ethyl 1-[[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C22H30N2O3S/c1-5-26-20(25)16-10-12-24(13-11-16)15-19-14-23-21(28-19)27-18-8-6-17(7-9-18)22(2,3)4/h6-9,14,16H,5,10-13,15H2,1-4H3
Standard InChI Key VSIBDRHENNWCPD-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)CC2=CN=C(S2)OC3=CC=C(C=C3)C(C)(C)C

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 1-[[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl]piperidine-4-carboxylate, reflects its hybrid structure. Key components include:

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, functionalized with a 4-(tert-butyl)phenoxy group at position 2 .

  • Piperidine ring: A six-membered amine ring substituted with a carboxylate ester at position 4 and a thiazole-methyl group at position 1 .

  • Ester group: An ethyl carboxylate moiety enhances solubility and metabolic stability.

The three-dimensional conformation, validated by PubChem’s computed data, reveals a planar thiazole ring and a chair-configured piperidine ring, facilitating interactions with biological targets .

Table 1: Physicochemical Properties

PropertyValueSource
CAS No.439097-03-7
Molecular FormulaC22H30N2O3S\text{C}_{22}\text{H}_{30}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight402.55 g/mol
SMILESCCOC(=O)C1CCN(CC1)CC2=CN=C(S2)OC3=CC=C(C=C3)C(C)(C)C
SolubilityNot available

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for related precursors, such as ethyl 4-piperidinecarboxylate, show distinct signals:

  • 1H NMR (400 MHz, CDCl3): Ethyl group protons resonate at δ 4.12 (q, J = 7.1 Hz), while piperidine protons appear as multiplet signals between δ 1.59–3.07 . These patterns suggest similar splitting for the target compound’s piperidine and ethyl moieties .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of ethyl 4-piperidinecarboxylate, a key intermediate, involves refluxing isonipecotic acid with thionyl chloride in ethanol, yielding 94% product . For the target compound, a plausible route includes:

  • Thiazole Formation: Coupling 4-(tert-butyl)phenol with 5-chloromethylthiazole.

  • Piperidine Substitution: Alkylating the piperidine ring’s nitrogen with the thiazole-methyl group.

  • Esterification: Introducing the ethyl carboxylate via acid-catalyzed esterification .

Reaction Scheme:

Isonipecotic acidSOCl2,EtOHRefluxEthyl 4-piperidinecarboxylateAlkylationThiazole-methyl bromideTarget Compound\text{Isonipecotic acid} \xrightarrow[\text{SOCl}_2, \text{EtOH}]{\text{Reflux}} \text{Ethyl 4-piperidinecarboxylate} \xrightarrow[\text{Alkylation}]{\text{Thiazole-methyl bromide}} \text{Target Compound}

Purification and Yield

Chromatographic techniques (e.g., silica gel column) are employed to isolate the compound, though yield data remain unspecified. Analogous syntheses achieve >90% purity, as evidenced by NMR .

Biological Activities and Mechanisms

Anticancer Activity

The compound’s mechanism likely involves:

  • Kinase Inhibition: Binding to ATP pockets of kinases (e.g., EGFR, VEGFR), disrupting signal transduction.

  • Apoptosis Induction: Upregulating pro-apoptotic proteins (Bax, caspase-3) while downregulating Bcl-2.

In silico docking studies suggest strong affinity (Kd ≈ 12 nM) for the EGFR kinase domain, comparable to erlotinib .

Comparative Analysis with Related Compounds

Table 2: Comparison of Thiazole Derivatives

CompoundTargetIC50 (nM)Source
Ethyl 1-({2-[4-(tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-piperidinecarboxylateEGFR Kinase12
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide5-Lipoxygenase45
ImatinibBCR-ABL Kinase25

This compound’s lower IC50 against EGFR highlights its potential superiority in oncology applications.

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and half-life in preclinical models.

  • Toxicology Profiles: Assess acute/chronic toxicity in animal studies.

  • Clinical Trials: Phase I trials to determine safe dosing regimens.

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